molecular formula C16H14ClNO4S B13823462 5-chloro-2,3-dideuterio-4-[(1S)-1-deuterio-2-deuteriooxy-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]benzoic acid

5-chloro-2,3-dideuterio-4-[(1S)-1-deuterio-2-deuteriooxy-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]benzoic acid

Cat. No.: B13823462
M. Wt: 355.8 g/mol
InChI Key: GFHVAEDUJIISGX-HRWDPYFXSA-N
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Description

5-chloro-2,3-dideuterio-4-[(1S)-1-deuterio-2-deuteriooxy-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]benzoic acid is a complex organic compound characterized by its unique structure, which includes multiple deuterium atoms and a thieno[3,2-c]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2,3-dideuterio-4-[(1S)-1-deuterio-2-deuteriooxy-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]benzoic acid typically involves multiple steps, starting from readily available precursors. The key steps include the introduction of deuterium atoms, formation of the thieno[3,2-c]pyridine ring, and coupling with the benzoic acid derivative. Reaction conditions often involve the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms at specific positions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2,3-dideuterio-4-[(1S)-1-deuterio-2-deuteriooxy-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

5-chloro-2,3-dideuterio-4-[(1S)-1-deuterio-2-deuteriooxy-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-2,3-dideuterio-4-[(1S)-1-deuterio-2-deuteriooxy-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of deuterium atoms can influence the compound’s metabolic stability and interaction with these targets, enhancing its efficacy and reducing side effects.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2,3-dihydro-1H-inden-1-one: A structurally related compound with different functional groups.

    2,4,6-tri-substituted-1,3,5-triazines: Compounds with similar applications in medicinal chemistry and materials science.

Uniqueness

The uniqueness of 5-chloro-2,3-dideuterio-4-[(1S)-1-deuterio-2-deuteriooxy-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]benzoic acid lies in its specific deuterium incorporation and the presence of the thieno[3,2-c]pyridine ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H14ClNO4S

Molecular Weight

355.8 g/mol

IUPAC Name

5-chloro-2,3-dideuterio-4-[(1S)-1-deuterio-2-deuteriooxy-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]benzoic acid

InChI

InChI=1S/C16H14ClNO4S/c17-12-7-9(15(19)20)1-2-11(12)14(16(21)22)18-5-3-13-10(8-18)4-6-23-13/h1-2,4,6-7,14H,3,5,8H2,(H,19,20)(H,21,22)/t14-/m0/s1/i1D,2D,14D/hD

InChI Key

GFHVAEDUJIISGX-HRWDPYFXSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C=C1C(=O)O)Cl)[C@@]([2H])(C(=O)O[2H])N2CCC3=C(C2)C=CS3)[2H]

Canonical SMILES

C1CN(CC2=C1SC=C2)C(C3=C(C=C(C=C3)C(=O)O)Cl)C(=O)O

Origin of Product

United States

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